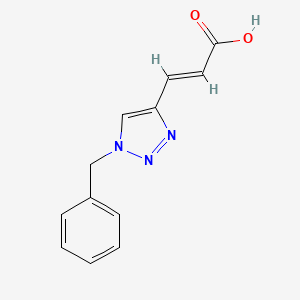
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylic acid moiety. Triazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .
In a typical synthesis, benzyl azide and propargyl alcohol are reacted in the presence of a copper catalyst to form the 1-benzyl-1H-1,2,3-triazole intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the acrylic acid moiety, resulting in the formation of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid .
Industrial Production Methods
Industrial production of triazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acrylic acid moiety can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives with different functional groups .
Scientific Research Applications
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid has several scientific research applications, including:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: Triazole derivatives are used in the development of advanced materials such as polymers, dyes, and corrosion inhibitors.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tubulin, which are involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole: This compound lacks the acrylic acid moiety but shares the triazole and benzyl groups.
3-(1-benzyl-1H-1,2,3-triazol-4-yl)propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid is unique due to the presence of both the triazole ring and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The acrylic acid moiety can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
(E)-3-(1-benzyltriazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)7-6-11-9-15(14-13-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPGYHKBJBNOBV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
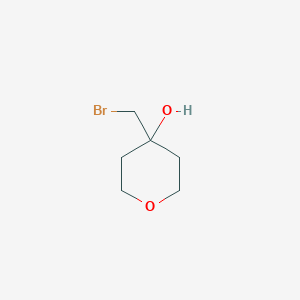
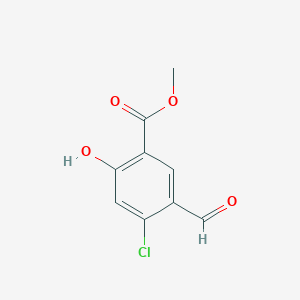
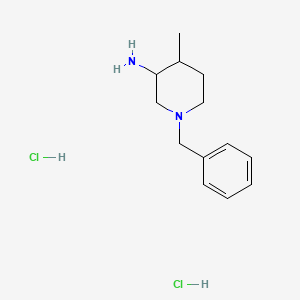
![(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2607441.png)
![ethyl 4-{1-methyl-3-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2607442.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)
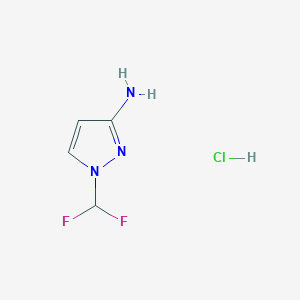
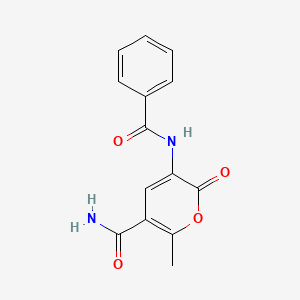
![1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2607446.png)
![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)
![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)
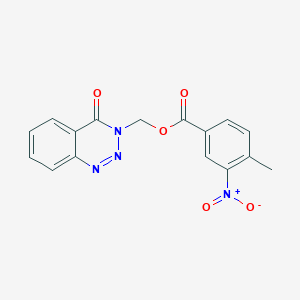
![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2607451.png)
